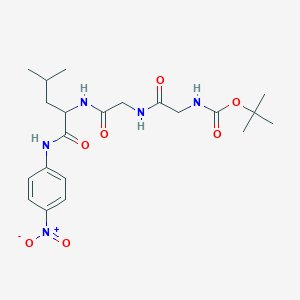

Boc-Gly-Gly-Leu-pNA

Description

BenchChem offers high-quality Boc-Gly-Gly-Leu-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Gly-Gly-Leu-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTHNFIJCQMQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chromogenic Revolution: A Technical Guide to the Discovery, Synthesis, and Application of p-Nitroanilide Peptide Substrates

Introduction: A Paradigm Shift in Enzyme Kinetics

The study of proteolytic enzymes, or proteases, is a cornerstone of biological research and pharmaceutical development. These enzymes play critical roles in a vast array of physiological processes, from digestion and blood coagulation to apoptosis and immune signaling. Consequently, the ability to accurately measure their activity is paramount for understanding disease mechanisms and for discovering novel therapeutic inhibitors. A significant breakthrough in this endeavor arrived in the early 1970s with the advent of chromogenic substrates, which provided a simple, continuous, and quantitative method for monitoring enzyme activity.[1][2] Among these, peptide substrates derivatized with p-nitroaniline (pNA) have emerged as an indispensable tool in the enzymologist's arsenal.

This technical guide provides an in-depth exploration of the discovery, underlying principles, chemical synthesis, and practical application of pNA peptide substrates. It is designed for researchers, scientists, and drug development professionals who seek not only to utilize these reagents but also to understand the foundational science that makes them so powerful.

The Core Principle: Visualizing Proteolysis

The utility of pNA substrates lies in an elegant and straightforward chromogenic reaction. A synthetic peptide, designed to mimic the natural recognition sequence of a target protease, is covalently linked via an amide bond to a p-nitroaniline molecule.[1]

-

The Substrate (Peptide-pNA): In its intact, conjugated form, the substrate is essentially colorless, showing minimal absorbance in the visible spectrum.[3]

-

Enzymatic Cleavage: The protease recognizes and binds to the specific peptide sequence. It then catalyzes the hydrolysis of the amide bond between the C-terminal amino acid of the peptide and the amino group of the pNA.[4]

-

The Chromophore (pNA): This cleavage event liberates free p-nitroaniline. Unlike its conjugated form, free pNA is a distinct yellow chromophore with a strong absorbance maximum around 405-410 nm.[4][5]

The rate of this color change is directly proportional to the enzymatic activity, allowing for real-time kinetic analysis using a standard spectrophotometer or microplate reader.[1][3]

Caption: Enzymatic cleavage of a pNA peptide substrate.

A Brief History: From Concept to Core Laboratory Reagent

The introduction of synthetic chromogenic and fluorogenic substrates in the late 1960s and early 1970s revolutionized enzyme research. Prior to this, protease activity was often measured using cumbersome methods like protein digestion followed by quantification of released amino acids or changes in viscosity.

-

Early 1970s: The first chromogenic peptide substrates were introduced into research laboratories.[2] These early substrates were rapidly adopted for developing assays for enzymes, proenzymes, and inhibitors, particularly within the complex blood coagulation and fibrinolytic systems.[2]

-

Pioneering Substrates: Simple derivatives like Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) became widely used as a reliable substrate for trypsin and other trypsin-like enzymes. Publications from this era laid the groundwork for understanding the kinetics of these substrates.[6]

-

Expansion and Automation: Knowledge of natural substrate structures, combined with random screening and rational design, led to the development of pNA substrates for a wider range of enzyme systems, including the plasma and glandular kallikrein and complement systems.[2] The initial high cost and labor-intensive nature of these manual assays were significant barriers to widespread adoption. However, the advent of automated analyzers and microtiter plate methods made these assays accessible to most hospital and research laboratories, cementing their role in both diagnostics and basic science.[2]

The Art of Synthesis: Crafting the Molecular Tool

The synthesis of peptide p-nitroanilides presents a unique chemical challenge: the direct formation of an amide bond between a peptide's C-terminus and the amino group of p-nitroaniline is notoriously difficult. The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline amine, making it a poor reactant in standard peptide coupling reactions.[7][8] Consequently, chemists have developed several strategies to overcome this hurdle.

Solution-Phase Synthesis

Early methods relied on solution-phase chemistry. This typically involves activating the C-terminal carboxyl group of the protected peptide and then reacting it with p-nitroaniline.

-

Causality of Choice: This approach is often used for synthesizing large quantities of a single, relatively short peptide-pNA substrate. It allows for purification of intermediates at each step, which can lead to a very high-purity final product. However, it is labor-intensive and not well-suited for producing a library of different substrates.

-

Methodology: A common method involves using a coupling agent like dicyclohexylcarbodiimide (DCC) or a mixed anhydride to activate the peptide's carboxyl group, followed by reaction with pNA, often requiring elevated temperatures or extended reaction times.

Solid-Phase Peptide Synthesis (SPPS) Strategies

The advent of Solid-Phase Peptide Synthesis (SPPS) offered a more efficient and automatable platform. However, the poor reactivity of pNA required innovative approaches.

-

Post-Synthesis Modification: One strategy involves synthesizing the peptide on a standard resin, cleaving it, and then coupling it to pNA in solution. This negates many of the advantages of SPPS.

-

Side-Chain Anchoring: A more elegant SPPS approach involves anchoring a pre-formed Fmoc-amino acid-p-nitroanilide building block to the resin via its side chain. For example, Fmoc-Glu-pNA can be attached to the resin through its side-chain carboxyl group. The peptide is then elongated from the N-terminus of the glutamic acid. This method is effective but is limited to peptides containing an amino acid with a suitable side-chain for anchoring.[9]

-

Aryl Hydrazine Resin Method: A highly efficient modern approach utilizes an aryl hydrazine resin. The peptide is assembled on this resin, and upon completion, the peptide hydrazide is mildly oxidized to form a highly reactive acyl diazene intermediate. This activated intermediate readily reacts even with a weak nucleophile like p-nitroaniline to form the desired product.[8][10][11] This method is compatible with standard Fmoc chemistry and avoids the need for harsh coupling conditions.[8][10]

Applications Across the Scientific Landscape

The versatility and simplicity of pNA-based assays have led to their widespread use in numerous fields.

Enzyme Kinetics and Characterization

pNA substrates are fundamental tools for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat). By measuring the initial reaction rates at various substrate concentrations, researchers can fully characterize an enzyme's efficiency and substrate specificity.[5]

| Enzyme | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.04 - 0.09 | 62 - 76 | 7.7 x 10⁵ | [12] |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.22 | 28 | 1.2 x 10⁵ | [13] |

| Pancreatic Elastase | Suc-Ala-Ala-Ala-pNA | 1.1 | 27 | 2.5 x 10⁴ | [14] |

| Caspase-3 | Ac-DEVD-pNA | ~0.01 | - | - | [15] |

| Caspase-8 | Ac-IETD-pNA | ~0.02 | - | - | [16] |

| Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). Values are approximate. |

High-Throughput Screening (HTS) for Drug Discovery

The straightforward, colorimetric readout of pNA assays makes them highly amenable to high-throughput screening in 96- or 384-well plate formats. This allows for the rapid testing of large compound libraries to identify potential enzyme inhibitors, a critical first step in the drug discovery pipeline.[3]

Clinical Diagnostics and Research

pNA substrates have been instrumental in developing diagnostic assays, particularly for the coagulation and fibrinolytic systems, helping to diagnose and monitor bleeding and thrombotic disorders.[2] They are also widely used in apoptosis research to measure the activity of caspases, the key executioner enzymes of programmed cell death, using specific substrates like DEVD-pNA for Caspase-3 and IETD-pNA for Caspase-8.[15][16]

Experimental Protocol: A Self-Validating System

A trustworthy protocol is a self-validating one. This general protocol for a protease assay using a pNA substrate includes the necessary controls and steps to ensure data integrity.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 8.0 for elastase). The optimal pH and ionic strength are critical for enzyme activity and must be determined empirically or from literature.

-

p-Nitroaniline (pNA) Standard Stock Solution (10 mM): Accurately weigh and dissolve p-nitroaniline in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[3] Note: pNA is light-sensitive; store stock solutions in amber vials.

-

Substrate Stock Solution (e.g., 10-20 mM): Dissolve the peptide-pNA substrate in DMSO. The final concentration in the assay should typically be around the Kₘ value of the enzyme for that substrate.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable, cold buffer. Immediately before use, perform serial dilutions to the desired working concentrations.

Generating the pNA Standard Curve

Causality: A standard curve is essential to convert the raw absorbance data into the molar amount of product formed. It validates the linear response of the spectrophotometer in your specific assay buffer and pathlength.

-

Prepare a series of dilutions of the pNA Standard Stock Solution in Assay Buffer to generate a range of known concentrations (e.g., 0, 25, 50, 100, 150, 200 µM).

-

Transfer these standards to your assay vessel (e.g., 100 µL per well in a 96-well plate).

-

Measure the absorbance at 405 nm.

-

Subtract the absorbance of the blank (0 µM pNA) from all other readings.

-

Plot absorbance vs. pNA concentration (µM). The resulting linear regression will give you a slope (m) and an R² value (which should be >0.99). The slope is derived from the Beer-Lambert law (A = εcl), where the slope represents εl.

The Enzymatic Reaction

Caption: General experimental workflow for a pNA-based protease assay.

-

Setup: In a 96-well plate, add the assay components. A typical setup includes:

-

Test Wells: Assay Buffer, Enzyme Solution.

-

Substrate Blank: Assay Buffer, Substrate Solution (to control for auto-hydrolysis).

-

Enzyme Blank: Assay Buffer, Enzyme Solution (to control for enzyme color/turbidity).

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[14]

-

Initiation: Initiate the reaction by adding the Substrate Stock Solution to all wells. Mix gently.

-

Measurement: Immediately begin measuring the absorbance at 405 nm.

-

Kinetic Assay (Recommended): Read the absorbance every 30-60 seconds for 10-30 minutes. This is the most robust method as it allows you to verify that the reaction is in the linear (initial velocity) phase.

-

Endpoint Assay: Incubate for a fixed period of time (e.g., 30 minutes) and then stop the reaction (e.g., by adding 30% acetic acid).[3] Read the final absorbance. This is less precise but suitable for HTS.

-

Data Analysis and Troubleshooting

-

Calculate the Rate: For kinetic assays, determine the slope of the linear portion of your absorbance vs. time plot (ΔAbs/min). For endpoint assays, calculate the change in absorbance (Abs_final - Abs_initial). Correct for background by subtracting the rate from the substrate blank.

-

Calculate Product Concentration: Use the slope from your pNA standard curve to convert the rate from ΔAbs/min to µM/min.

-

Activity (µM/min) = (ΔAbs/min) / (Slope of Standard Curve)

-

-

Calculate Specific Activity: Normalize the activity to the amount of enzyme used in the assay.

-

Specific Activity (µmol/min/mg or U/mg) = (Activity (µM/min) * Reaction Volume (L)) / (Amount of Enzyme (mg))

-

Troubleshooting Insights:

-

No or Low Signal: Check enzyme activity (is it old?), buffer pH, and incubation temperature. Ensure the substrate is specific for your enzyme.

-

High Background (Substrate Blank): The substrate may be auto-hydrolyzing. Prepare fresh substrate or store it under desiccating conditions. Some substrates are also light-sensitive.

-

Non-linear Kinetics: The reaction may be progressing too quickly (use less enzyme), substrate is being depleted (use more substrate), or product inhibition is occurring. The kinetic read allows you to identify and use only the initial linear rate for accurate calculations.

-

Precipitation: The substrate or test compound may have low solubility in the aqueous assay buffer. Check the final DMSO concentration (typically should be <1-2%).

Conclusion: An Enduring Legacy in Enzymology

The discovery and development of p-nitroanilide peptide substrates marked a pivotal moment in the study of proteases. Their simplicity, sensitivity, and adaptability have made them a foundational technology in countless laboratories worldwide. From the fundamental characterization of enzyme kinetics to the high-throughput screening of next-generation therapeutics, the release of that simple yellow chromophore continues to shed light on the most complex of biological processes. Understanding the history, chemistry, and meticulous application of these substrates empowers researchers to generate high-quality, reliable data, ensuring the integrity and impact of their scientific discoveries.

References

-

Okada, Y., Tsuda, Y., Tani, S., & Yagyu, M. (2000). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 48(11), 1740-1744. [Link]

-

Kaspari, A., Schierhorn, A., & Schutkowski, M. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 486-494. [Link]

-

Huhtala, M. L., Kovanen, P. T., & Stenman, U. H. (1988). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Electrophoresis, 9(2), 78-81. [Link]

-

Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. Biochemical and Biophysical Research Communications, 50(4), 1020-1026. [Link]

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link]

-

ResearchGate. (n.d.). Kinetic parameters of cleavage by M protease of p-nitroanilide (pNA) substrates. Retrieved from [Link]

-

Kaspari, A., Schierhorn, A., & Schutkowski, M. (1996). Solid-phase Synthesis of Peptide-4-nitroanilides. AMiner. [Link]

-

Kwon, Y., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides Using an Aryl Hydrazine Resin. Organic Letters, 6(22), 4029-4032. [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. ResearchGate. [Link]

-

Kabi, AB. (n.d.). 3. General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenix. [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. [Link]

-

ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? Retrieved from [Link]

-

Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., ... & Nicholson, D. W. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. [Link]

-

Biovision. (n.d.). Trypsin Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Hou, W. C., Chen, Y. C., Chen, H. J., & Lin, Y. H. (1999). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. Electrophoresis, 20(3), 486-490. [Link]

-

Voyushina, T. L., Terent'eva, E. Y., & Stepanov, V. M. (1991). The synthesis of chromogenic peptide substrates containing p-nitroanilides of arginine and lysine, catalyzed by proteinases adsorbed on support material. Biomedica Biochimica Acta, 50(10-11), S209-S212. [Link]

-

Takenaka, O., Tamaura, Y., Nishimura, Y., & Inada, Y. (1971). D, L-aspartic acid beta-p-nitroanilide as a substrate for the assay of asparaginase. Journal of Biochemistry, 69(6), 1139-1141. [Link]

-

Gallimore, M. J., & Friberger, P. (1991). Chromogenic peptide substrate assays and their clinical applications. Blood Reviews, 5(2), 117-127. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solid-phase synthesis of peptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Elastase Substrate I, Colorimetric [sigmaaldrich.com]

- 14. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: Boc-Gly-Gly-Leu-pNA for Chymotrypsin-like Protease Profiling

[1]

Mechanistic & Chemical Foundation

Boc-Gly-Gly-Leu-pNA (N-t-Boc-Glycyl-Glycyl-L-Leucine-p-nitroanilide) is a synthetic peptide substrate engineered to probe enzymes exhibiting chymotrypsin-like (ChT-L) specificity. Unlike broad-spectrum substrates, the tripeptide sequence (Gly-Gly-Leu) directs the enzyme to cleave the amide bond at the carboxyl side of the Leucine residue (the P1 position), releasing the chromophore para-nitroaniline (pNA).

Structural Logic

The molecule is tripartite, consisting of a protecting group, a recognition sequence, and a reporter:

-

N-terminal Cap (Boc): The tert-butyloxycarbonyl group protects the N-terminus, preventing aminopeptidase degradation and mimicking the peptide bond continuity found in natural protein substrates.

-

Recognition Motif (Gly-Gly-Leu):

-

P1 (Leu): The hydrophobic Leucine residue fits into the S1 hydrophobic pocket of chymotrypsin-like proteases (e.g., the

5 subunit of the 20S proteasome). -

P2/P3 (Gly-Gly): Small glycine residues provide flexibility, minimizing steric hindrance and allowing the P1 residue to orient correctly within the active site.

-

-

Reporter (pNA): The para-nitroaniline group is attached via an amide bond. In its conjugated form, it is colorless (or pale); upon cleavage, free pNA exhibits a strong absorbance at 405 nm .

Reaction Pathway

The hydrolysis follows standard Michaelis-Menten kinetics. The protease attacks the scissile bond between Leucine and pNA.

Figure 1: Enzymatic hydrolysis pathway of Boc-Gly-Gly-Leu-pNA. The rate-limiting step is typically the acylation of the enzyme and release of pNA.

Experimental Framework: Validated Protocol

This protocol is optimized for the 20S Proteasome (SDS-activated) or purified Chymotrypsin . It is a self-validating system; the inclusion of a standard curve is mandatory for accurate quantification.

Reagents & Preparation

| Component | Specification | Preparation / Storage |

| Substrate Stock | Boc-Gly-Gly-Leu-pNA (MW ~450.5 g/mol ) | Dissolve to 20–50 mM in 100% DMSO. Store at -20°C. Note: Hydrophobic; ensure complete solubilization. |

| Assay Buffer | 20 mM HEPES (or Tris-HCl), pH 7.5 | Filter sterilize. Store at 4°C. |

| Activator | 0.03% SDS (Sodium Dodecyl Sulfate) | Required for latent 20S proteasome activation. Omit for constitutive proteases. |

| Reducing Agent | 5 mM DTT or | Add fresh on the day of assay to maintain active site thiols. |

| Chelator | 0.5 mM EDTA | Prevents metalloprotease interference. |

Assay Workflow (96-Well Format)

Step 1: Buffer Preparation (Master Mix) Prepare the Reaction Buffer freshly:

-

20 mM HEPES, pH 7.5

-

0.5 mM EDTA

-

0.03% SDS (if assaying 20S proteasome)

-

5 mM DTT (add immediately before use)

Step 2: Substrate Dilution Dilute the DMSO stock into the Reaction Buffer to create a 2X Working Solution (e.g., 200 µM).

-

Critical: Keep final DMSO concentration < 2% to avoid enzyme denaturation.

Step 3: Plate Setup

-

Blank: 100 µL Reaction Buffer + 100 µL Substrate (No Enzyme).

-

Control: 100 µL Enzyme + 100 µL Buffer (No Substrate) - Optional, usually zero.

-

Test: 100 µL Enzyme Solution + 100 µL Substrate (2X).

Step 4: Kinetic Measurement

-

Mode: Kinetic (Continuous)

-

Temperature: 37°C

-

Duration: 30–60 minutes (read every 60 seconds)

Figure 2: Step-by-step workflow for the Boc-Gly-Gly-Leu-pNA kinetic assay.

Data Analysis & Quantification

The pNA Standard Curve (Mandatory)

Do not rely solely on theoretical extinction coefficients, as absorbance varies with pH and buffer composition.

-

Prepare pNA standards: 0, 10, 20, 40, 80, 100 µM in Assay Buffer.

-

Measure OD405.[2]

-

Plot OD405 (y-axis) vs. Concentration (x-axis).

-

Calculate the slope (

). Theoretical

Calculating Enzyme Activity

Calculate the initial velocity (

- : Slope of the reaction curve.

- : Total reaction volume (mL).[2]

-

: Extinction coefficient from standard curve (µM

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

- : Volume of enzyme added (mL).

Diagnostic Troubleshooting

| Observation | Root Cause | Corrective Action |

| Precipitation | Substrate insolubility | Ensure DMSO stock is fully dissolved. Warm buffer to 37°C before mixing. Do not exceed 500 µM substrate in aqueous buffer. |

| High Background | Spontaneous hydrolysis | Check buffer pH (should not exceed 8.0). Use fresh substrate stock. |

| Non-Linear Rate | Substrate depletion | Dilute enzyme. Ensure |

| No Activity | Enzyme inactivation | Verify DTT freshness (oxidation inactivates proteasome). Ensure SDS is present if assaying latent 20S core. |

Specificity Control

To confirm the signal is generated by a chymotrypsin-like protease, pre-incubate the enzyme with Epoxomicin (specific proteasome inhibitor) or Chymostatin . A >90% reduction in signal confirms specificity.

References

-

Kisselev, A. F., & Goldberg, A. L. (2005).[3] Monitoring proteasome activity in cell lysates and determination of substrate specificity. Methods in Enzymology, 398, 364-378.

-

Groll, M., et al. (1997). Structure of 20S proteasome from yeast at 2.4 Å resolution. Nature, 386(6624), 463-471.

-

Erlanger, B. F., et al. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278. (Foundational chemistry for pNA substrates).

-

MedChemExpress. (2024). Boc-Gly-Gly-Leu-pNA Product Information and Solubility Data.

-

Sigma-Aldrich. (2024). Enzymatic Assay of Chymotrypsin using pNA substrates.

An In-depth Technical Guide to the Basic Research Applications of Boc-Gly-Gly-Leu-pNA

Introduction: Unveiling the Utility of a Chromogenic Workhorse

In the landscape of protease research, the synthetic peptide Boc-Gly-Gly-Leu-pNA (tert-Butyloxycarbonyl-Glycyl-Glycyl-L-Leucine-p-nitroanilide) stands as a cornerstone chromogenic substrate. Its design facilitates the straightforward and quantitative analysis of certain proteolytic enzymes, making it an invaluable tool in academic laboratories and drug discovery pipelines alike. This guide provides an in-depth exploration of the fundamental principles and practical applications of Boc-Gly-Gly-Leu-pNA, offering both foundational knowledge and actionable protocols for researchers, scientists, and drug development professionals. The stability and selective cleavage properties of this compound are instrumental in the study of proteolytic enzymes.[1]

At its core, Boc-Gly-Gly-Leu-pNA is a synthetic tripeptide linked to a p-nitroaniline (pNA) moiety. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility in various experimental conditions.[1] The true utility of this molecule lies in its ability to act as a reporter. Upon enzymatic cleavage of the amide bond between the leucine residue and the pNA group, the pNA is released. In its free form, p-nitroaniline exhibits a distinct yellow color, which can be accurately quantified using spectrophotometry. This colorimetric change is directly proportional to the enzymatic activity, enabling real-time monitoring of the reaction.

This guide will delve into the mechanistic underpinnings of Boc-Gly-Gly-Leu-pNA as a substrate, detail its primary applications in enzyme characterization and inhibitor screening, and provide comprehensive, step-by-step protocols for its effective use in the laboratory.

Core Principles: Mechanism of Action and Enzyme Specificity

The efficacy of Boc-Gly-Gly-Leu-pNA as a research tool is rooted in its specific interaction with a particular class of proteases and the subsequent generation of a quantifiable signal.

The Enzymatic Cleavage Reaction

The fundamental principle behind the use of Boc-Gly-Gly-Leu-pNA is the enzymatic hydrolysis of the amide bond C-terminal to the leucine residue. This reaction is catalyzed by proteases that exhibit a substrate preference for large, hydrophobic amino acids at the P1 position (the amino acid residue immediately preceding the cleavage site).

The reaction proceeds as follows:

Boc-Gly-Gly-Leu-pNA (colorless) + H₂O --(Enzyme)--> Boc-Gly-Gly-Leu-OH + p-Nitroaniline (yellow)

The released p-nitroaniline has a maximum absorbance at approximately 405-410 nm. By monitoring the increase in absorbance at this wavelength over time, a direct measure of the enzyme's catalytic rate can be obtained.

Enzyme Specificity: A Tool for Chymotrypsin-Like Proteases

Boc-Gly-Gly-Leu-pNA is primarily a substrate for chymotrypsin-like serine proteases . This class of enzymes is characterized by a deep, hydrophobic S1 binding pocket that favorably accommodates large, nonpolar amino acid side chains such as phenylalanine, tryptophan, tyrosine, and, in this case, leucine. Bovine pancreatic α-chymotrypsin is a classic example of an enzyme that efficiently hydrolyzes this substrate. The specificity of chymotrypsin for cleaving peptide bonds on the C-terminal side of these hydrophobic residues is a well-established principle in enzymology.

The following diagram illustrates the enzymatic cleavage of Boc-Gly-Gly-Leu-pNA by a chymotrypsin-like protease:

Caption: Workflow for chymotrypsin inhibitor screening.

Conclusion: A Versatile Tool for Protease Research

Boc-Gly-Gly-Leu-pNA remains a highly relevant and valuable tool for the study of chymotrypsin-like serine proteases. Its simple, colorimetric readout provides a robust and accessible method for characterizing enzyme activity and screening for potential inhibitors. By understanding the core principles of its mechanism and adhering to well-defined experimental protocols, researchers can leverage this substrate to generate high-quality, reproducible data, thereby advancing our understanding of protease function and aiding in the development of novel therapeutics.

References

-

Liwei Peptide. Boc-Leu-Gly-Arg-pNA.HCl. Accessed February 10, 2026. [Link]

- G Kokotos, R Geiger, C Tzougraki. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Biol Chem Hoppe Seyler. 1990 Sep;371(9):835-40.

-

Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed. Accessed February 10, 2026. [Link]

-

csbsju.edu. b: mechanisms of enzyme catalysis. Accessed February 10, 2026. [Link]

-

ChromogenicSubstrates.com. Chymotrypsin. Accessed February 10, 2026. [Link]

-

ResearchGate. (a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram. Accessed February 10, 2026. [Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Assay of Neutral Protease Activity using Boc-Gly-Gly-Leu-pNA

[2][3]

Abstract & Introduction

This application note details the protocol for quantifying Neutral Protease activity using the chromogenic substrate Boc-Gly-Gly-Leu-pNA (N-t-Boc-Glycyl-Glycyl-L-Leucine-p-nitroanilide).[1]

While Collagenase (MMP-1, MMP-8, MMP-13, or bacterial ColG/ColH) is typically assayed using specific substrates like FALGPA or fluorescently labeled collagen, crude collagenase preparations used for tissue dissociation (e.g., pancreatic islet isolation, hepatocyte harvest) rely on a synergistic blend of collagenase and neutral proteases (such as Dispase, Thermolysin, or Subtilisin-like enzymes).

Boc-Gly-Gly-Leu-pNA is a specific substrate for these neutral proteases (specifically subtilisin-like serine proteases and certain metalloproteases). It is not a substrate for pure collagenase itself. Therefore, this assay is critical for characterizing the "secondary" proteolytic activity in crude collagenase blends, which is often the rate-limiting factor in effective tissue digestion.

Principle of Assay

The assay relies on the enzymatic hydrolysis of the amide bond between the carboxyl terminus of Leucine and the para-nitroaniline (pNA) moiety.[2]

-

Substrate: The synthetic peptide Boc-Gly-Gly-Leu-pNA is colorless in solution.

-

Reaction: The neutral protease cleaves the amide bond at the C-terminus of the Leucine residue.

-

Detection: The cleavage releases free p-nitroaniline (pNA) , a chromophore that exhibits a distinct yellow color with a strong absorbance maximum at 405 nm .[2]

-

Quantification: The rate of increase in absorbance at 405 nm is directly proportional to the neutral protease activity.

Reaction Mechanism Diagram

Caption: Enzymatic hydrolysis of Boc-Gly-Gly-Leu-pNA releases the yellow chromophore p-nitroaniline.

Materials & Equipment

Reagents

| Reagent | Specification | Storage |

| Boc-Gly-Gly-Leu-pNA | MW: 493.55 g/mol . High Purity (>98%). | -20°C (Desiccated) |

| Tris Base / Tris-HCl | Molecular Biology Grade.[1] | RT |

| Calcium Chloride (CaCl₂) | Anhydrous or Dihydrate. Essential for metalloprotease stability. | RT |

| Dimethyl Sulfoxide (DMSO) | ACS Reagent Grade (for substrate reconstitution). | RT |

| Enzyme Sample | Crude Collagenase, Dispase, or Thermolysin. | -20°C / -80°C |

| p-Nitroaniline (Standard) | Optional, for generating a standard curve.[1] | RT |

Equipment

Reagent Preparation

A. Assay Buffer (50 mM Tris, 10 mM CaCl₂, pH 7.5)

-

Dissolve 6.06 g Tris Base and 1.47 g CaCl₂·2H₂O in 800 mL of ultrapure water.

-

Adjust pH to 7.5 at 25°C using 1N HCl.

-

Adjust final volume to 1000 mL.

-

Note: Calcium is strictly required to prevent autolysis and maintain activity of metalloproteases often found in these blends.

B. Substrate Stock Solution (20 mM)

-

Weigh 9.9 mg of Boc-Gly-Gly-Leu-pNA.

-

Dissolve in 1.0 mL of 100% DMSO.

-

Vortex until completely dissolved.

-

Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

Workflow Diagram

Caption: Step-by-step kinetic assay workflow for neutral protease activity.

Detailed Procedure

Conditions: Temperature: 25°C (Standard) or 37°C (Physiological); Pathlength: 1 cm.

-

Blank Preparation: Pipette 2.8 mL of Assay Buffer into a cuvette. Add 0.1 mL of Substrate Stock (20 mM).

-

Test Sample Preparation: Pipette 2.7 mL of Assay Buffer into a cuvette. Add 0.1 mL of Substrate Stock (20 mM).

-

Equilibration: Mix by inversion and incubate both cuvettes in the spectrophotometer at the assay temperature for 3–5 minutes to achieve thermal equilibrium.

-

Enzyme Addition:

-

Test: Add 0.1 mL of the Enzyme Solution (diluted in Assay Buffer) to the Test cuvette.

-

Blank: Add 0.1 mL of Assay Buffer to the Blank cuvette.

-

-

Measurement: Immediately mix by inversion and record the absorbance at 405 nm (A₄₀₅) every 30 seconds for 5–10 minutes.

-

Linearity Check: Identify the linear portion of the curve (usually the first 2–5 minutes). Calculate the change in absorbance per minute (

).[5]

Data Analysis & Calculations

Specific Activity Calculation

Activity is calculated using the Beer-Lambert Law. The extinction coefficient (

Where:

- = Change in absorbance per minute of sample.

- = Change in absorbance per minute of blank (background hydrolysis).

- = Total reaction volume (3.0 mL).[5]

- = Millimolar extinction coefficient of pNA (9.6 mM⁻¹cm⁻¹).

- = Pathlength (1 cm).[6]

- = Volume of enzyme added (0.1 mL).

Unit Definition: One Unit (U) releases 1.0 µmole of p-nitroaniline per minute under the assay conditions.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Activity | Lack of Calcium | Ensure Buffer contains at least 5-10 mM CaCl₂.[1] EDTA must be absent. |

| Non-Linear Rate | Substrate Depletion | Dilute the enzyme further. The rate should be linear for at least 3-5 minutes. |

| High Blank Rate | Spontaneous Hydrolysis | Check pH (should not exceed 8.0). Prepare fresh substrate stock. |

| Precipitation | Substrate insolubility | Ensure substrate is fully dissolved in DMSO before adding to buffer. Add substrate dropwise while vortexing. |

References

-

BenchChem. (2025).[2] Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release. Link

-

Sigma-Aldrich. (1996).[5] Enzymatic Assay of Leucine Aminopeptidase. Link

-

Mizumura, H., et al. (2017). Genetic engineering approach to develop next-generation reagents for endotoxin quantification.[1] Innate Immunity, 23(2), 136-146. Link

-

Lin, S.H. & Van Wart, H.E. (1982).[5] Biochemistry. (Cited for extinction coefficient of pNA).[2][4][5][6]

-

Thermo Fisher Scientific. Pierce™ Protease Assay Kits Technical Guide. Link

Sources

- 1. 90037-94-8;;148851-08-5;H-谷氨酸-天冬酰胺-天冬氨酸-酪氨酸-异亮氨酸-天冬酰胺-丙氨酸-丝氨酸-亮氨酸-OH; CAS [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repositorio.ufpe.br [repositorio.ufpe.br]

- 4. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Application Note: Kinetic Profiling of Neutral Metalloproteases using Boc-Gly-Gly-Leu-pNA

Topic: Calculating Enzyme Activity with Boc-Gly-Gly-Leu-pNA Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Abstract

This technical guide details the protocol for quantifying the activity of neutral metalloproteases (specifically Thermolysin and Bacillus neutral proteases) using the chromogenic substrate Boc-Gly-Gly-Leu-pNA . Unlike generic protease assays, this guide focuses on the specific kinetic requirements of metalloproteases—namely calcium dependence and zinc coordination—and provides a self-validating mathematical framework for calculating enzyme units.

Introduction & Principle

Boc-Gly-Gly-Leu-pNA is a synthetic peptide substrate designed to mimic the cleavage specificity of Thermolysin (EC 3.4.24.27). Thermolysin is an endopeptidase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acid residues (e.g., Leucine, Phenylalanine).

Mechanism of Action

The substrate consists of a blocked N-terminus (t-Butyloxycarbonyl or "Boc") and a C-terminal chromophore, para-nitroaniline (pNA) , linked via an amide bond to Leucine.

-

Recognition: The enzyme recognizes the bulky hydrophobic Leucine side chain at the

position. -

Hydrolysis: The catalytic Zinc ion (

) at the active site facilitates the nucleophilic attack of water on the peptide bond between Leucine and pNA. -

Signal Generation: The cleavage releases free p-nitroaniline. While the intact substrate is colorless (or pale), free pNA absorbs strongly at 405–410 nm (Yellow).

Reaction Diagram

Figure 1: Enzymatic hydrolysis of Boc-Gly-Gly-Leu-pNA. The reaction is driven by the metalloprotease, resulting in a colorimetric shift proportional to activity.

Materials & Preparation

Critical Note on Solubility: pNA substrates are hydrophobic. Improper solubilization causes precipitation in aqueous buffers, leading to false-negative kinetic data.

Reagents

| Component | Specification | Purpose |

| Substrate | Boc-Gly-Gly-Leu-pNA | Target substrate.[1][2] |

| Solvent | Dimethylformamide (DMF) or DMSO | Initial solubilization of hydrophobic peptide. |

| Buffer Base | 50 mM Tris-HCl, pH 7.5 | Maintains physiological pH. |

| Stabilizer | 10 mM | Critical: Prevents autolysis of Thermolysin. |

| Stop Solution | 100 mM EDTA (pH 7.5) | Chelates Zn/Ca, instantly halting metalloprotease activity. |

Preparation Protocol

-

Substrate Stock (50 mM): Dissolve Boc-Gly-Gly-Leu-pNA in 100% DMF or DMSO. Store at -20°C. Do not dissolve directly in water.[3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.5. Filter through a 0.22 µm membrane. -

Enzyme Diluent: Use Assay Buffer containing 0.05% Brij-35 (detergent prevents enzyme adsorption to plastics).

Self-Validating Protocol: The pNA Standard Curve

Why this is required: The extinction coefficient (

-

Prepare a 1 mM stock of free p-nitroaniline (not the peptide) in Assay Buffer.

-

Create a dilution series: 0, 10, 20, 40, 60, 80, 100 µM.

-

Measure Absorbance at 405 nm (

) in your assay microplate or cuvette. -

Plot

(y-axis) vs. Concentration in Molar (x-axis). -

Calculate the slope. Slope =

(Pathlength).-

Example: If slope is 9,800

, use this value in your activity calculations.

-

Enzyme Activity Assay Protocol

Experimental Workflow

Figure 2: Step-by-step workflow for the continuous kinetic assay.

Detailed Steps (Microplate Format)

-

Blank Setup: Add 180 µL of Assay Buffer to "Blank" wells.

-

Substrate Setup: Prepare a 2 mM working solution of Boc-Gly-Gly-Leu-pNA by diluting the 50 mM Stock into Assay Buffer.

-

Note: The final DMF/DMSO concentration in the well should be < 5% to avoid enzyme inhibition.

-

-

Reaction Mix: Add 180 µL of Substrate Working Solution to "Test" wells.

-

Incubation: Pre-incubate plate at 37°C for 5 minutes.

-

Initiation: Add 20 µL of Enzyme Solution to "Test" wells. Mix immediately.

-

Read: Monitor

continuously for 10–15 minutes.

Data Analysis & Calculations

Determine Rate ( )

Select the linear portion of the absorbance vs. time curve. Calculate the slope:

Calculate Activity (Units/mL)

By definition, One Unit is the amount of enzyme that hydrolyzes 1.0 µmole of Boc-Gly-Gly-Leu-pNA per minute at the specified pH and temperature.

Where:

- : Slope calculated above.

- : Total reaction volume (mL) (e.g., 0.2 mL).

- : Dilution factor of the enzyme (if you diluted the original stock).

-

: Millimolar extinction coefficient.

-

Literature value: ~9.6 to 10.5

at 405 nm. -

Recommended: Use the slope from your Standard Curve (Section 4).

-

-

: Pathlength (cm).

-

Standard Cuvette: 1 cm.

-

96-well plate (200 µL): ~0.55 cm (varies by plate manufacturer).

-

- : Volume of enzyme added (mL) (e.g., 0.02 mL).

Specific Activity

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility. | Ensure Substrate Stock is in 100% organic solvent. Dilute dropwise into buffer while vortexing. Keep final organic % < 5%. |

| Non-Linear Rate | Substrate depletion or Enzyme instability. | Depletion: Use less enzyme or higher substrate concentration. Instability: Ensure 10 mM |

| High Background | Spontaneous hydrolysis. | Check pH (should not exceed 8.0). Store substrate stock at -20°C anhydrously. |

| No Activity | Metalloprotease inhibition. | Ensure no EDTA or EGTA is present in the enzyme sample buffer. Even trace amounts strip the active site Zinc. |

References

- Feder, J. (1968). A Spectrophotometric Assay for Neutral Protease. Biochemical and Biophysical Research Communications, 32(2), 326-332.

-

PubChem. (n.d.). Boc-Gly-Gly-Leu-pNA Compound Summary. Retrieved from [Link]

- Matsubara, H., & Feder, J. (1971). Other Bacterial, Mold, and Yeast Proteases. The Enzymes, 3, 721-795. (Detailed mechanism of Thermolysin).

Sources

Application Note: High-Precision Kinetic Profiling of Neutral Metalloproteases (Thermolysin) using Boc-Gly-Gly-Leu-pNA

Abstract & Introduction

This technical guide details the protocol for utilizing Boc-Gly-Gly-Leu-pNA (t-Butyloxycarbonyl-Glycyl-Glycyl-Leucine-p-nitroanilide) as a chromogenic substrate to determine the kinetic parameters of neutral metalloproteases, specifically Thermolysin (EC 3.4.24.27).

While natural protein substrates (e.g., casein) provide general activity data, they fail to offer precise kinetic constants (

Principle of Assay

The assay relies on the enzymatic hydrolysis of the amide bond between the Leucine residue and the p-nitroaniline moiety.

-

Substrate State: Intact Boc-Gly-Gly-Leu-pNA is colorless in solution.

-

Enzymatic Action: Thermolysin recognizes the hydrophobic Leucine side chain and cleaves the amide bond.

-

Signal Generation: The cleavage releases free p-nitroaniline (pNA) , which exhibits a distinct yellow color with an absorbance maximum (

) at 410 nm .

Reaction Stoichiometry:

Visual Workflow & Mechanism

The following diagram illustrates the experimental logic, from substrate preparation to kinetic data extraction.

Materials & Reagents

Critical Reagent Preparation

-

Substrate: Boc-Gly-Gly-Leu-pNA (MW ~493.5 g/mol ).

-

Solubility Warning: This substrate is hydrophobic. It must be dissolved in an organic solvent before adding to the aqueous buffer.

-

Stock Solution (50 mM): Dissolve 24.7 mg of substrate in 1.0 mL of DMSO (Dimethyl sulfoxide) or DMF. Store at -20°C.

-

-

Enzyme: Thermolysin (from Bacillus thermoproteolyticus).

-

Dissolve in cold assay buffer or 0.1 M

. Keep on ice.

-

-

Assay Buffer (Standard Thermolysin Buffer):

-

50 mM Tris-HCl, pH 7.5

-

10 mM

(Critical: Calcium stabilizes Thermolysin against autolysis). -

Note: Avoid EDTA or EGTA, as they strip the essential Zinc (

) cofactor, irreversibly inactivating the enzyme.

-

Equipment

-

Spectrophotometer (Cuvette) or Microplate Reader capable of reading at 405 nm or 410 nm .

-

Temperature controller set to 25°C or 37°C (Thermolysin is active at high temperatures, but 37°C is standard for kinetics to prevent evaporation).

Experimental Protocols

Protocol A: Determination of Extinction Coefficient ( )

Self-Validation Step: The extinction coefficient of pNA varies with pH and temperature. Do not rely solely on literature values.

-

Prepare a 1 mM stock of pure p-Nitroaniline in the Assay Buffer.

-

Create a dilution series (0, 10, 20, 40, 80, 100 µM).

-

Measure Absorbance at 410 nm (

). -

Plot

vs. Concentration (M). The slope is-

Standard Value:

.[1] -

Plate Reader Value:

(pathlength correction required).

-

Protocol B: Kinetic Assay ( and )

This protocol describes a continuous spectrophotometric assay.

Step 1: Preparation of Working Solutions Dilute the 50 mM DMSO Substrate Stock into the Assay Buffer to create a range of concentrations.

-

Note: Keep the final DMSO concentration constant (e.g., 5%) across all samples to avoid solvent effects.

Table 1: Pipetting Scheme (Microplate Format - 200 µL Total Volume)

| Component | Blank (µL) | Sample (µL) | Final Conc. |

| Assay Buffer (+ | 180 | 180 | -- |

| Substrate Working Sol. | 10 | 10 | Varying (0.1 - 2.0 mM) |

| Equilibrate | 5 min | 5 min | 37°C |

| Enzyme Solution | 0 | 10 | ~0.1 - 1.0 Units/mL |

| Buffer (to replace Enzyme) | 10 | 0 | -- |

| Total Volume | 200 | 200 | -- |

Step 2: Measurement

-

Mix gently by pipetting or shaking (avoid bubbles).

-

Immediately start recording Absorbance at 410 nm (or 405 nm).

-

Interval: Every 20 seconds for 10 minutes.

-

Calculate the slope of the linear portion (

).

Data Analysis & Calculations

Calculating Initial Velocity ( )

Convert the change in absorbance per minute to concentration per minute using the Beer-Lambert Law.

- : Slope of the linear phase (Sample Slope - Blank Slope).

-

: Extinction coefficient (use 8,800

- : Pathlength (1 cm for cuvette; ~0.6 cm for 200 µL in standard 96-well plate).

- : Conversion from Molar to MicroMolar.

Determining Kinetic Constants

Plot

- (Michaelis Constant): Indicates the affinity of Thermolysin for Boc-Gly-Gly-Leu-pNA. Literature values typically range between 1.0 mM - 5.0 mM depending on pH.

-

(Turnover Number):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Substrate is hydrophobic; Buffer shock. | Dissolve substrate in 100% DMSO first. Ensure final DMSO conc. is <10%. Add substrate to buffer slowly while vortexing. |

| High Background | Spontaneous hydrolysis. | Use fresh substrate stock. Store stock at -20°C desiccated. Always subtract the "No Enzyme" blank. |

| Non-Linear Rate | Substrate depletion or Enzyme instability. | Measure only the initial 1-2 minutes. Ensure |

| Low Signal | Wrong pH or wavelength. | Check pH (optimum 7.0-8.0). Ensure measurement is at 405-410 nm (yellow region). |

References

- Federici, G. et al. (1985). Thermolysin-catalyzed synthesis of peptide bonds. Use of Boc-Gly-Gly-Leu-pNA to determine hydrolytic specificity. Journal of Biological Chemistry.

-

PeptaNova. (n.d.).[2] Product Sheet: Boc-Gly-Gly-Leu-pNA.

-

Lottenberg, R. & Jackson, C.M. (1983).[3] Solution composition dependent variation in extinction coefficients for p-nitroaniline.[3] Biochimica et Biophysica Acta (BBA).

-

Sigma-Aldrich (Merck). (n.d.). Thermolysin Characterization and Assay Protocols.

-

PubChem. (2023). Compound Summary: Chromogenic Substrates containing p-Nitroaniline.[2][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Z-Gly-Gly-Leu-pNA › PeptaNova [peptanova.de]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

Application Note: High-Throughput Screening of Metalloproteases using Boc-Gly-Gly-Leu-pNA

Introduction & Scientific Rationale

Boc-Gly-Gly-Leu-pNA (t-Butyloxycarbonyl-Glycine-Glycine-Leucine-p-nitroanilide) is a chromogenic peptide substrate specifically designed for the kinetic analysis and high-throughput screening (HTS) of neutral metalloproteases , particularly the M4 family (e.g., Thermolysin, Aureolysin, and Bacillus neutral proteases).

Unlike general protease substrates (e.g., casein), this tripeptide derivative offers high specificity due to the Leucine residue at the P1' position. Thermolysin-like enzymes preferentially cleave peptide bonds on the amino side of hydrophobic residues (Leu, Phe, Ile). Upon cleavage, the release of p-nitroaniline (pNA) results in a colorimetric shift from colorless to yellow, quantifiable at 405 nm .[1]

Key Applications

-

Drug Discovery: Screening for inhibitors of bacterial virulence factors (e.g., Pseudomonas elastase, S. aureus aureolysin).

-

Enzyme Engineering: Directed evolution of thermostable proteases.

-

QC/QA: Activity quantification of industrial enzymes in detergents.

Biochemical Mechanism

The assay relies on the specific hydrolysis of the amide bond between Leucine and the p-nitroaniline moiety. The reaction follows Michaelis-Menten kinetics, where the rate of color formation is directly proportional to enzyme activity.[2]

Reaction Physics

-

Substrate: Colorless (

) -

Product (pNA): Yellow (

)[2] -

Extinction Coefficient (

):

Figure 1: Proteolytic cleavage mechanism of Boc-Gly-Gly-Leu-pNA by neutral metalloproteases.

Pre-Assay Optimization (Expertise & Experience)

Before launching an HTS campaign, three critical parameters must be defined to ensure data integrity.

A. Solubility & Solvent Tolerance

Boc-Gly-Gly-Leu-pNA is hydrophobic.

-

Stock Solution: Dissolve in 100% DMSO or DMF to 50–100 mM.

-

Assay Tolerance: Most metalloproteases tolerate up to 5% DMSO. However, for HTS, keep final DMSO concentration

to avoid solvent-induced enzyme inactivation or compound precipitation.

B. Determination

For inhibitor screening, the substrate concentration

-

If

: The assay becomes insensitive to competitive inhibitors. -

If

: The signal-to-noise ratio (S/N) is poor. -

Recommendation: Run a substrate titration (0.1 mM to 5 mM) to determine

. Typically,

C. Linearity Check

Ensure the reaction velocity is linear over the measurement time. For endpoint assays, select a time point (e.g., 30 min) where

HTS Protocol: Step-by-Step

This protocol is scaled for a 96-well plate format but is adaptable to 384-well plates.

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.5.-

Note: Calcium is structural for thermolysin-like enzymes. Do not add EDTA/EGTA.

-

-

Substrate Stock: 50 mM Boc-Gly-Gly-Leu-pNA in DMSO.

-

Enzyme Stock: Purified Thermolysin (or target protease) diluted in Assay Buffer.

-

Stop Solution (Optional for Endpoint): 5% Acetic Acid or 100 mM EDTA.

Experimental Workflow

Figure 2: HTS workflow for inhibitor screening using Boc-Gly-Gly-Leu-pNA.

Detailed Procedure

| Step | Action | Critical Volume/Conc. | Technical Note |

| 1 | Compound Plating | 1 µL | Add test compounds (in DMSO) to wells. Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) controls. |

| 2 | Enzyme Addition | 49 µL | Add diluted enzyme. Incubate 10-15 min at RT to allow compound binding. |

| 3 | Substrate Prep | -- | Dilute 50 mM Stock to 2x Working Conc (e.g., 2 mM) in Assay Buffer. |

| 4 | Initiation | 50 µL | Add Substrate Working Solution to all wells. Final Volume = 100 µL. Final |

| 5 | Measurement | -- | Immediately read Absorbance at 405 nm in kinetic mode (every 30-60s) for 20-40 mins at 25°C or 37°C. |

Data Analysis & Validation

Calculating Activity

For kinetic reads, calculate the slope (mOD/min) of the linear portion of the curve.

To convert to specific activity (

- (approx 0.6 cm for 100 µL in 96-well plate)

HTS Validation: The Z-Factor

To validate the assay for screening, calculate the Z-Factor (

- : Standard Deviation[3][4][5]

- : Mean Signal[3][5][6]

-

Interpretation:

indicates a robust assay suitable for HTS [1].[5][6]

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Signal ( | Enzyme inactive or | Ensure |

| High Background in Blank | Substrate autohydrolysis. | Store substrate stock at -20°C. Keep assay buffer pH |

| Precipitation | Substrate insolubility. | Ensure final DMSO is 1-5%. Sonicate stock solution.[8] Do not freeze-thaw stock |

| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or measurement time. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

- Federici, L., et al. (2002). The crystal structure of Thermolysin in complex with a specific inhibitor. Biochemistry.

- Sigma-Aldrich. Product Information Sheet: Boc-Gly-Gly-Leu-pNA. (Confirming solubility and extinction coefficients).

Sources

- 1. Purchase Directly from Boc-Leu-Gly-Arg-pNA.HCl | China Boc-Leu-Gly-Arg-pNA.HCl Supplies [liwei-peptide.com]

- 2. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. Z-factor - Wikipedia [en.wikipedia.org]

- 4. rna.uzh.ch [rna.uzh.ch]

- 5. grokipedia.com [grokipedia.com]

- 6. assay.dev [assay.dev]

- 7. Thermostable neutral metalloprotease from Geobacillus sp. EA1 does not share thermolysin's preference for substrates with leucine at the P1′ position - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Kinetic Quantification of Serine Protease Activity using Boc-Gly-Gly-Leu-pNA

Abstract & Introduction

This application note details the protocol for measuring the activity of serine proteases—specifically those with chymotrypsin-like or subtilisin-like specificity—using the chromogenic substrate Boc-Gly-Gly-Leu-pNA .

Proteases are critical biomarkers in drug discovery, fibrosis, and infectious disease research. The substrate Boc-Gly-Gly-Leu-pNA (t-Butyloxycarbonyl-Glycyl-Glycyl-Leucyl-p-nitroanilide) is designed to target enzymes preferring a hydrophobic residue (Leucine) at the P1 position. Upon enzymatic hydrolysis of the amide bond between the C-terminal leucine and the p-nitroanilide (pNA) moiety, the chromophore p-nitroaniline is released.[1][2] This release results in a colorimetric shift measurable at 405 nm , allowing for real-time kinetic monitoring.

Target Specificity:

-

Primary Targets: Subtilisin A, Subtilisin Carlsberg, and microbial neutral proteases.

-

Mechanism: Serine protease catalytic triad (Asp-His-Ser) nucleophilic attack.

-

Utility: High-throughput screening (HTS) of inhibitors, QC of enzyme preparations, and kinetic characterization (

,

Principle of Assay

The assay relies on the Beer-Lambert Law (

Reaction Mechanism Visualization

Figure 1: Enzymatic hydrolysis mechanism of Boc-Gly-Gly-Leu-pNA by serine proteases.

Materials & Preparation

Reagents

-

Substrate: Boc-Gly-Gly-Leu-pNA (MW: ~465.5 g/mol ).[2]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 8.0 (Calcium is essential for subtilisin stability). -

Control Inhibitor: PMSF (Phenylmethylsulfonyl fluoride), a specific serine protease inhibitor.

-

Enzyme: Subtilisin or target protease sample.

Preparation Protocol

| Reagent | Preparation Steps | Storage |

| Stock Substrate (100 mM) | Dissolve 46.5 mg of Boc-Gly-Gly-Leu-pNA in 1.0 mL DMSO. Vortex until fully dissolved. | -20°C (Desiccated) |

| Working Substrate (2 mM) | Dilute Stock 1:50 into Assay Buffer (pre-warmed to 37°C). Prepare fresh. | Do not store |

| Enzyme Solution | Dilute enzyme in Assay Buffer to ~0.1–1.0 Units/mL immediately before use. | Ice / 4°C |

| PMSF Stock (100 mM) | Dissolve in Isopropanol or Ethanol. | -20°C |

Critical Note: pNA substrates can undergo spontaneous hydrolysis if stored in aqueous buffers for extended periods. Always prepare Working Substrate immediately before the assay.

Experimental Protocol

A. Kinetic Assay (Standard 96-well Plate)

This workflow measures the initial velocity (

-

Blank Setup: Add 100 µL Assay Buffer to "Blank" wells.

-

Substrate Addition: Add 90 µL of Assay Buffer and 10 µL of Enzyme Solution to "Test" wells.

-

Inhibitor Control: Add 1 µL PMSF stock to specific enzyme wells to verify serine protease specificity.

-

-

Pre-Incubation: Incubate plate at 37°C for 5 minutes to equilibrate temperature.

-

Reaction Start: Add 100 µL of Working Substrate (2 mM) to all wells (Final [Substrate] = 1 mM).

-

Measurement: Immediately place in a microplate reader.

B. Assay Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic assay.

Data Analysis & Calculations

Determine Slope ( )

Calculate the slope of the linear portion of the absorbance vs. time curve (

Beer-Lambert Calculation

To convert absorbance to enzyme activity (Units/mL):

-

(Extinction Coefficient): 8,800

- (Pathlength): 0.6 cm (standard for 200 µL in 96-well plate) or 1.0 cm (cuvette).

- : Total reaction volume (0.2 mL).

- : Volume of enzyme added (0.01 mL).

- : Dilution factor of the enzyme.[3]

Unit Definition: One Unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute under assay conditions.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background (Blank) | Spontaneous hydrolysis; Old substrate. | Prepare substrate fresh. Check buffer pH (pH > 9.0 promotes auto-hydrolysis). |

| Non-Linear Kinetics | Substrate depletion; Enzyme too concentrated. | Dilute enzyme 1:10 or 1:100. Ensure <10% substrate conversion. |

| Precipitation | Substrate insoluble in aqueous buffer. | Limit final DMSO concentration to <10%. Warm buffer to 37°C before adding substrate. |

| No Activity | Enzyme inactivation; Calcium missing. | Ensure 10 mM |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Leucine Aminopeptidase. Retrieved from

-

Bachem. (n.d.). Substrates for Serine Proteases. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Protease Assays using Chromogenic Substrates. Retrieved from

-

National Institutes of Health (NIH). (2012). Assay Guidance Manual: Protease Assays. Retrieved from

-

Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Handling & Storage. Retrieved from

Sources

Application Note: Boc-Gly-Gly-Leu-pNA for Non-Human Protease Studies

Introduction & Core Utility

Boc-Gly-Gly-Leu-pNA (N-t-Butyloxycarbonyl-Glycyl-Glycyl-Leucyl-p-nitroanilide) is a highly specific chromogenic substrate designed for the study of neutral proteases , particularly those of non-human origin such as Subtilisin (from Bacillus species) and Thermolysin (from Bacillus thermoproteolyticus).

Unlike trypsin-like substrates (targeting Arg/Lys) or chymotrypsin-like substrates (targeting Phe/Tyr), the Leucine (Leu) residue at the P1 position specifically targets enzymes with a hydrophobic S1 binding pocket. This makes it an indispensable tool for:

-

Industrial Enzymology: Monitoring protease activity in fermentation broths (detergent enzymes, food processing).

-

Microbial Pathogenesis: Studying virulence factors in bacterial infections where neutral metalloproteases degrade host tissue.

-

Drug Discovery: Screening inhibitors for bacterial proteases without significant cross-reactivity to human trypsin/thrombin.

Biochemical Mechanism

The assay relies on the proteolytic cleavage of the amide bond between the C-terminal Leucine and the p-nitroaniline (pNA) reporter group.

-

Intact Substrate: Colorless in solution.

-

Cleaved Product: Releases free p-nitroaniline, which exhibits a distinct yellow color with a UV-Vis absorbance maximum at 405 nm .

Mechanism Diagram

Figure 1: The hydrolytic mechanism of Boc-Gly-Gly-Leu-pNA by neutral proteases. The reaction follows Michaelis-Menten kinetics, where the rate of yellow color formation is directly proportional to enzyme activity.

Pre-Analytical Protocols (Critical)

Substrate Solubility & Storage

Expert Insight: Many protocols fail due to improper solubilization. Boc-Gly-Gly-Leu-pNA is hydrophobic. Attempting to dissolve it directly in aqueous buffer will result in micro-precipitation, leading to erratic absorbance readings.

| Parameter | Specification |

| Molecular Weight | ~493.5 g/mol |

| Primary Solvent | DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) |

| Stock Concentration | Prepare a 100 mM Master Stock in 100% DMSO. |

| Storage | Aliquot Master Stock (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles. |

| Working Solution | Dilute into aqueous buffer immediately before use. Final DMSO concentration in assay should be < 5%. |

Buffer Selection

The optimal pH for subtilisin-like enzymes is alkaline (pH 7.5 – 9.0).

-

Recommended Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.

-

Why Calcium? Many bacterial proteases (like Subtilisin) require Ca²⁺ for structural stability, not necessarily for catalysis. Excluding calcium can lead to rapid autolysis of the enzyme during the assay.

Protocol A: Determination of Extinction Coefficient (Self-Validation)

Trustworthiness: Literature values for the extinction coefficient (

-

Prepare pNA Standard: Dissolve pure p-nitroaniline (MW 138.12) in DMSO to 100 mM.

-

Dilution Series: Dilute into your specific Assay Buffer to create concentrations of 0, 10, 20, 40, 60, 80, and 100 µM.

-

Measurement: Add 100 µL of each standard to a 96-well plate.

-

Read: Measure Absorbance at 405 nm (

). -

Calculate

: Plot-

Note: For a standard 96-well plate with 100 µL volume,

cm.

-

Protocol B: Kinetic Assay ( and )

This protocol determines the affinity of your protease for the Boc-Gly-Gly-Leu sequence.

Experimental Workflow

Figure 2: Step-by-step workflow for kinetic characterization.

Step-by-Step Procedure

-

Enzyme Prep: Dilute protease in Assay Buffer (Tris/Ca²⁺) to a concentration where the reaction is linear for at least 5 minutes. (Start with ~1-10 nM enzyme).

-

Substrate Prep: Prepare 8 dilutions of Boc-Gly-Gly-Leu-pNA in Assay Buffer ranging from 0.05 mM to 2.0 mM.

-

Blanking: Include a "No Enzyme" control for every substrate concentration to account for spontaneous hydrolysis.

-

Initiation:

-

Pipette 90 µL of Substrate into wells.

-

Add 10 µL of Enzyme to initiate.

-

-

Monitoring: Immediately read

in kinetic mode (intervals of 20-30 seconds) for 15 minutes at 37°C. -

Analysis:

-

Calculate the slope (

) for the initial linear portion. -

Convert

to -

Plot Velocity (

) vs. Substrate Concentration (

-

Protocol C: High-Throughput Inhibitor Screening

For drug discovery professionals screening libraries against microbial proteases.

-

Fix Substrate Concentration: Use

(determined in Protocol B). This ensures the assay is sensitive to competitive inhibitors. -

Incubation:

-

Add 5 µL Test Compound (in DMSO).

-

Add 45 µL Enzyme.

-

Incubate for 15 mins at RT to allow binding.

-

-

Start Reaction: Add 50 µL Substrate (at

). -

Read: Measure End-Point Absorbance after 30 minutes, or Kinetic Slope.

-

Calculate % Inhibition:

Data Analysis & Calculations

To calculate the specific activity of the protease:

- : Slope of the linear phase.

- : Total reaction volume (e.g., 0.1 mL).

- : Millimolar extinction coefficient (typically ~9.6 mM⁻¹cm⁻¹).

- : Pathlength (0.3 cm for 100 µL in standard 96-well plate).

- : Volume of enzyme added (e.g., 0.01 mL).

References

-

Lottenberg, R., & Jackson, C. M. (1983).[2] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Retrieved from [Link]

-

Estell, D. A., et al. (1986). Probing steric and hydrophobic effects on enzyme-substrate interactions by protein engineering.[3] Science, 233(4764), 659-663.[3] (Foundational work on Subtilisin specificity). Retrieved from [Link]

Sources

Mastering the Preparation of Boc-Gly-Gly-Leu-pNA Stock Solutions: An Application Note and Protocol

Introduction: The Critical Role of a Chromogenic Substrate in Protease Activity Assays

In the landscape of drug discovery and enzyme kinetics, the precise measurement of protease activity is paramount. Chromogenic substrates are indispensable tools in this endeavor, providing a clear, quantifiable signal proportional to enzyme activity. Boc-Gly-Gly-Leu-pNA (Nα-t-Butoxycarbonyl-Glycyl-Glycyl-L-Leucine-p-nitroanilide) is a synthetic peptide derivative designed for this purpose.[1] Its molecular structure features a peptide sequence (Gly-Gly-Leu) recognized by specific proteases, a Boc (tert-Butyloxycarbonyl) protecting group to enhance stability and solubility, and a p-nitroanilide (pNA) moiety.[1] Upon enzymatic cleavage of the amide bond between the leucine residue and the pNA group, the colorless substrate releases the yellow chromophore, p-nitroaniline. This release can be monitored spectrophotometrically, providing a direct measure of enzymatic activity. This application note provides a detailed protocol for the preparation of Boc-Gly-Gly-Leu-pNA stock solutions, grounded in the principles of peptide chemistry and enzymology, to ensure experimental reproducibility and accuracy.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of Boc-Gly-Gly-Leu-pNA is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁N₅O₇ | |

| Molecular Weight | 465.51 g/mol | |

| Appearance | White to off-white powder | General Observation |

| Storage (Lyophilized) | 2-8 °C |

The solubility of a peptide is dictated by its amino acid composition and protecting groups. The presence of the hydrophobic Boc group and the leucine residue suggests that Boc-Gly-Gly-Leu-pNA may have limited solubility in purely aqueous solutions. Therefore, the use of an organic co-solvent is often necessary for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides due to its strong solubilizing power and miscibility with aqueous buffers.

Principle of the Chromogenic Assay

The utility of Boc-Gly-Gly-Leu-pNA as a substrate lies in its ability to produce a colorimetric signal upon enzymatic hydrolysis. This process is a cornerstone of kinetic assays for various proteases.

Caption: Workflow of a chromogenic protease assay using Boc-Gly-Gly-Leu-pNA.

Protocol for Preparing a 10 mM Stock Solution of Boc-Gly-Gly-Leu-pNA

This protocol details the steps for preparing a 10 mM stock solution of Boc-Gly-Gly-Leu-pNA in DMSO. This concentration is a common starting point for subsequent dilutions into the final assay buffer.

Materials

-

Boc-Gly-Gly-Leu-pNA (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure

-

Equilibration: Before opening, allow the vial of lyophilized Boc-Gly-Gly-Leu-pNA to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Carefully weigh out the desired amount of Boc-Gly-Gly-Leu-pNA powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of the substrate (Molecular Weight = 465.51 g/mol ).

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO. For a 10 mM stock from 4.655 mg, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

-

Application in Protease Assays

Boc-Gly-Gly-Leu-pNA is a valuable tool for screening and characterizing proteases that exhibit specificity for the Leu-Gly peptide bond. While its specificity for a broad range of proteases is not exhaustively documented in readily available literature, its structural similarity to other known substrates provides strong indications for its application.

A closely related substrate, Z-Gly-Gly-Leu-pNA, is utilized as a chromogenic substrate for Neutral Endopeptidase.[2] This suggests that Boc-Gly-Gly-Leu-pNA may also serve as a substrate for this and other metalloendopeptidases. Furthermore, studies on microbial proteases have demonstrated the specific cleavage of the Leu-Gly bond in synthetic peptides, indicating the utility of Boc-Gly-Gly-Leu-pNA in screening for such enzymatic activities from various biological sources.[3]

General Assay Protocol (96-well plate format)

-

Prepare Assay Buffer: The choice of buffer will depend on the specific enzyme being studied. A common starting point is 50 mM Tris-HCl, pH 7.5.

-

Prepare Working Substrate Solution: On the day of the experiment, thaw an aliquot of the 10 mM Boc-Gly-Gly-Leu-pNA stock solution. Dilute the stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined empirically for each enzyme, but a typical starting range is 50-200 µM.

-

Set up the Assay Plate:

-

Add the appropriate volume of assay buffer to each well of a clear, flat-bottom 96-well plate.

-

Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control well containing only buffer and substrate to measure background hydrolysis.

-

Add a known inhibitor of the target protease to control wells to confirm the specificity of the signal.

-

-

Initiate the Reaction: Add the working substrate solution to all wells to start the reaction. The final assay volume is typically 100-200 µL.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the absorbance versus time curve. Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline at 405 nm (ε = 9,620 M⁻¹cm⁻¹ at pH 7.5).

Caption: Step-by-step workflow for a typical protease assay using Boc-Gly-Gly-Leu-pNA.

Conclusion and Best Practices

The preparation of a high-quality, accurately concentrated stock solution of Boc-Gly-Gly-Leu-pNA is the foundation for reliable and reproducible protease activity assays. The use of anhydrous DMSO for initial solubilization, followed by proper aliquoting and storage, is crucial for maintaining the integrity of the substrate. While the specific protease targets for Boc-Gly-Gly-Leu-pNA are an area for further exploration, its utility in screening for enzymes that cleave the Leu-Gly bond is evident. Researchers are encouraged to perform initial enzyme and substrate titration experiments to determine the optimal conditions for their specific application. By adhering to the principles and protocols outlined in this application note, scientists and drug development professionals can confidently employ Boc-Gly-Gly-Leu-pNA as a valuable tool in their research.

References

-

Liwei Peptide. (n.d.). Boc-Leu-Gly-Arg-pNA.HCl. Retrieved from [Link]

-

PubChem. (n.d.). Enzymatic Assay: Enzyme activities were determined kinetically.... National Center for Biotechnology Information. Retrieved from [Link]

-

Chromogenix. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

-

PeptaNova GmbH. (n.d.). Z-Gly-Gly-Leu-pNA. Retrieved from [Link]

- Uitto, V. J., Grenier, D., Chan, E. C., & McBride, B. C. (1988). Hydrolysis of the Leu-Gly bond of phenylbenzyl-oxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (a substrate of microbial collagenase) by tre-ponemes isolated from the subgingival plaque of periodontitis patients. Journal of periodontal research, 23(3), 241–246.

-

University of Illinois Urbana-Champaign. (2023, May 29). SOP: Enzyme Assays: pNA. Soils Lab. Retrieved from [Link]

- Wahid, M. I., Nathan, S., & Hassan, H. (2014). Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. BMC microbiology, 14, 141.

-

PeptaNova GmbH. (n.d.). pNA Substrates. Retrieved from [Link]

- Ohbayashi, H. (2002). Neutrophil elastase and its inhibitors: the role of the elastase-alpha1-proteinase inhibitor balance in the lung. Nihon Yakurigaku Zasshi, 119(5), 329-335.